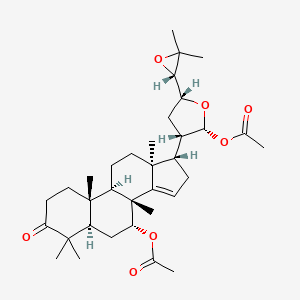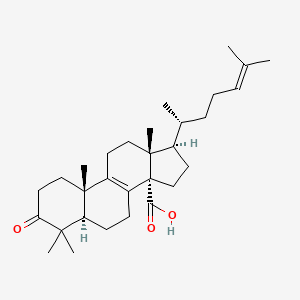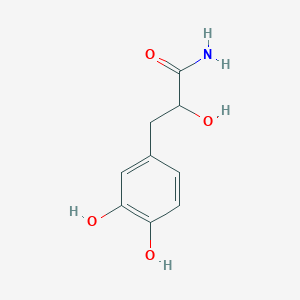
2-Hydroxy-3-(3,4-dihydroxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-(3, 4-dihydroxyphenyl)propanamide belongs to the class of organic compounds known as catechols. Catechols are compounds containing a 1, 2-benzenediol moiety. 2-Hydroxy-3-(3, 4-dihydroxyphenyl)propanamide is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, 2-hydroxy-3-(3, 4-dihydroxyphenyl)propanamide is primarily located in the cytoplasm. Outside of the human body, 2-hydroxy-3-(3, 4-dihydroxyphenyl)propanamide can be found in herbs and spices. This makes 2-hydroxy-3-(3, 4-dihydroxyphenyl)propanamide a potential biomarker for the consumption of this food product.
Scientific Research Applications
Antioxidant and Cancer Treatment
2-Hydroxy-3-(3,4-dihydroxyphenyl)propanamide demonstrates significant promise in cancer treatment. Studies have shown that certain novel phenolic antioxidants, including compounds similar to 2-Hydroxy-3-(3,4-dihydroxyphenyl)propanamide, effectively kill cancer cells without harming normal human tissues. These compounds have been particularly effective against breast cancer cells and oral squamous carcinoma cells, suggesting their potential in targeted cancer therapies (Kovalchuk et al., 2013).
Synthesis and Chemical Properties
The compound has been a subject of various synthesis studies, exploring its chemical properties and potential applications. For example, research on its synthesis from 3,4-dihydroxybenzaldehyde has provided insights into its structure and potential uses in different fields (Zheng Xiao-hui, 2008).
Pharmacokinetics and Drug Metabolism
Investigations into the pharmacokinetics and metabolism of related compounds provide valuable information for drug development. Studies on compounds like S-1, which shares structural similarities with 2-Hydroxy-3-(3,4-dihydroxyphenyl)propanamide, reveal insights into absorption, clearance, distribution, and metabolism in biological systems, which are crucial for the development of effective therapeutic agents (Wu et al., 2006).
Quantum Chemical Studies
Quantum chemical studies have been conducted on related compounds to understand their molecular properties and interactions, particularly in the context of prostate cancer treatment. These studies provide a deeper understanding of the molecular dynamics and interactions of such compounds, which is essential for drug design and development (Otuokere & Amaku, 2015).
Novel Applications in Various Fields
Research has also delved into the use of similar compounds in different contexts, such as their role in hormonal contraception and as potential selective androgen receptor modulators, indicating a wide range of possible applications beyond cancer treatment (Jones et al., 2009).
properties
Product Name |
2-Hydroxy-3-(3,4-dihydroxyphenyl)propanamide |
|---|---|
Molecular Formula |
C9H11NO4 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
3-(3,4-dihydroxyphenyl)-2-hydroxypropanamide |
InChI |
InChI=1S/C9H11NO4/c10-9(14)8(13)4-5-1-2-6(11)7(12)3-5/h1-3,8,11-13H,4H2,(H2,10,14) |
InChI Key |
UZRUFOMXLWRIQS-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CC(C(=O)N)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)N)O)O)O |
synonyms |
3-(3,4-dihydroxyphenyl)lactamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



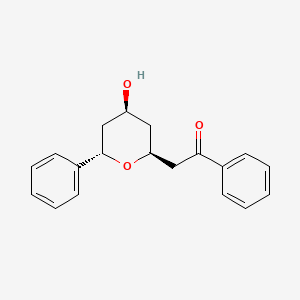
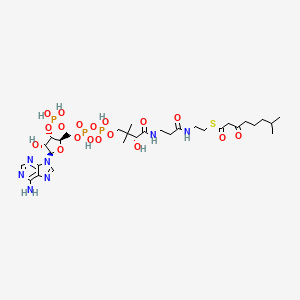
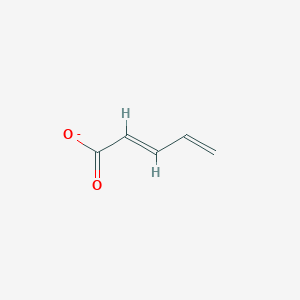
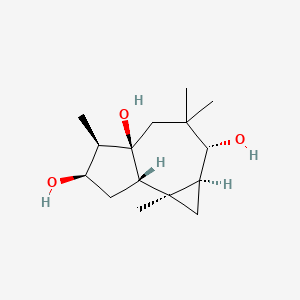
![(7R,13Z,16Z,19Z,22Z)-7-[(hexadecyloxy)methyl]-4-hydroxy-N,N,N-trimethyl-4,9-dioxo-3,5-dioxa-8-thia-4lambda(5)-phosphaoctacosa-13,16,19,22-tetraen-1-aminium](/img/structure/B1249703.png)

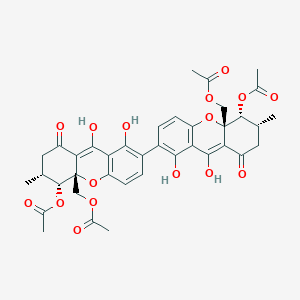
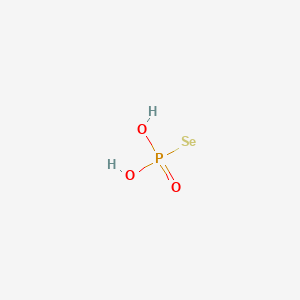
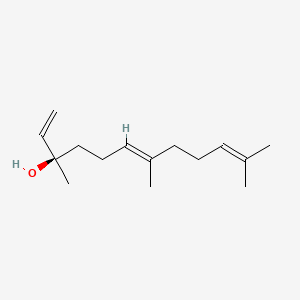
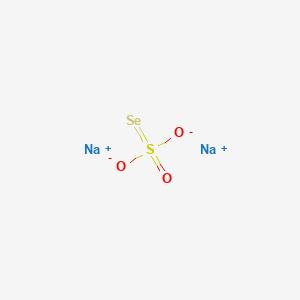
![(2S)-4-[(13R)-13-[(2R,5R)-5-[(2R,5R)-5-[(1R,7S)-1,7-dihydroxyundecyl]oxolan-2-yl]oxolan-2-yl]-13-hydroxytridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1249710.png)

